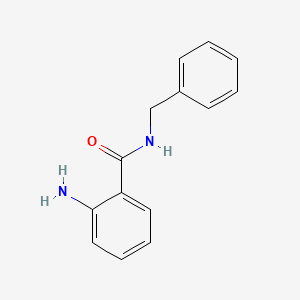

2-amino-N-benzylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVAEYULLAJMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282460 | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-20-5 | |

| Record name | 5471-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-amino-N-benzylbenzamide

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-benzylbenzamide, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is an aromatic amide characterized by a benzamide core structure with an amino group at the 2-position of the phenyl ring and a benzyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5471-20-5[1][2] |

| Molecular Formula | C₁₄H₁₄N₂O[1] |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N[1] |

| InChIKey | ANVAEYULLAJMQX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. The known quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 226.27 g/mol [1] |

| Melting Point | 125-126 °C |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols

The following section details a common experimental procedure for the synthesis and purification of this compound.

Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of isatoic anhydride with benzylamine.

Reaction Scheme:

Experimental Procedure:

-

Materials: Isatoic anhydride, benzylamine, dimethylformamide (DMF), hexane, ethyl acetate.

-

Procedure:

-

In an oven-dried round-bottom flask, combine isatoic anhydride (1.0 eq) and dimethylformamide (DMF).

-

To this suspension, add benzylamine (1.0 eq).

-

The reaction mixture is then stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, typically by extraction with an organic solvent and washing with water.

-

The crude product is then purified.

-

Purification

Purification of the crude this compound is typically achieved through column chromatography followed by recrystallization.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of hexane and ethyl acetate is commonly used as the eluent. The ratio of the solvents can be optimized based on TLC analysis.

-

-

Recrystallization:

-

Following column chromatography, the purified product can be further recrystallized from a suitable solvent system to afford a pure, crystalline solid.

-

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the compound.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Biological Activity and Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the signaling pathways or a well-defined mechanism of action for this compound itself. Research in this area has primarily focused on more complex derivatives of N-benzylbenzamide, which have been investigated for activities such as tubulin polymerization inhibition or as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators.

Due to the lack of information on specific biological pathways for this compound, a diagrammatic representation using Graphviz cannot be provided.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound can be represented as a logical progression of steps.

Caption: A logical workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to 2-Amino-N-benzylbenzamide

This technical guide provides a comprehensive overview of 2-amino-N-benzylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities.

Chemical Identity and Synonyms

CAS Number: 5471-20-5[1]

Molecular Formula: C₁₄H₁₄N₂O[1]

IUPAC Name: this compound[2]

Synonyms: [2]

-

Benzamide, 2-amino-N-(phenylmethyl)-

-

2-amino-N-(phenylmethyl)benzamide

-

2-azanyl-N-(phenylmethyl)benzamide

-

(2-aminophenyl)-N-benzylcarboxamide

-

N-benzylanthranilamide

-

NSC26020

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is from experimental sources, a portion is derived from computational models.

| Property | Value | Source |

| Molecular Weight | 226.27 g/mol | PubChem[3] |

| Monoisotopic Mass | 226.110613074 Da | PubChem (Computed)[3] |

| Melting Point | 125-126 °C | Supporting Information[1] |

| XLogP3 | 2.1 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[3] |

| Rotatable Bond Count | 3 | PubChem (Computed) |

| Topological Polar Surface Area | 55.1 Ų | PubChem (Computed)[3] |

| Heavy Atom Count | 17 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 249 | PubChem (Computed)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with benzylamine. A detailed experimental protocol is provided below.

Synthesis of this compound

Reaction Scheme:

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol:

To a solution of isatoic anhydride (5.95 mmol, 1000 mg) in dimethylformamide (DMF, 29.5 mL), benzylamine (5.95 mmol, 0.65 mL) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by column chromatography using a hexane:EtOAc (3:1) solvent system. The pure compound is obtained as a white solid upon recrystallization, with a reported yield of 82%.[1]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra can be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

-

Melting Point: The melting point can be determined using a standard melting point apparatus.

Potential Biological Activities and Experimental Protocols

While extensive biological data for this compound is not widely available, research on related compounds suggests potential antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties.[4]

Experimental Protocol - Antimicrobial Screening (Agar Well Diffusion Method):

-

A standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, Candida albicans) is spread on the surface of an appropriate agar medium.

-

Wells of 6-8 mm in diameter are created in the agar using a sterile borer.

-

A solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration is added to the wells.

-

A solvent control and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) are also run in parallel.

-

The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-N-benzylbenzamide from Isatoic Anhydride: A Technical Guide

Introduction

2-Amino-N-benzylbenzamide is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones. Its synthesis from isatoic anhydride and benzylamine is a common and efficient method. This technical guide provides an in-depth overview of this synthetic route, including the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The synthesis of this compound from isatoic anhydride proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl groups of the isatoic anhydride. This leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate. The intermediate then undergoes decarboxylation, releasing carbon dioxide gas and yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as reported in the literature.

| Parameter | Value | Reference |

| Reactants | ||

| Isatoic Anhydride | 5.95 mmol (1000 mg) | [1] |

| Benzylamine | 5.95 mmol (0.65 mL) | [1] |

| Solvent | ||

| Dimethylformamide (DMF) | 29.5 mL | [1] |

| Product Yield | 82% (1100 mg) | [1] |

| Melting Point | 125-126 °C | [1] |

| Purification | Column Chromatography (Hexane:EtOAc = 3:1) followed by recrystallization | [1] |

Experimental Protocols

A detailed experimental procedure for the synthesis of this compound is provided below, based on established literature.[1]

Materials:

-

Isatoic anhydride

-

Benzylamine

-

Dimethylformamide (DMF)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine isatoic anhydride (5.95 mmol, 1000 mg) and benzylamine (5.95 mmol, 0.65 mL) in dimethylformamide (29.5 mL).

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1) as the eluent.

-

Recrystallization: The purified compound is then recrystallized to afford pure this compound as a white solid.[1]

-

Characterization: The final product can be characterized by various analytical techniques, including melting point determination, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[1]

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of the target compound.

References

The Therapeutic Potential of 2-amino-N-benzylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention for their potential therapeutic applications across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of isatoic anhydride with a corresponding benzylamine. This reaction proceeds via the opening of the anhydride ring by the amine, followed by decarboxylation to yield the final benzamide product. Modifications to both the isatoic anhydride and benzylamine precursors allow for the generation of a diverse library of derivatives with varying substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

A general synthetic scheme is presented below:

Therapeutic Applications

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably as inhibitors of tubulin polymerization.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain this compound derivatives act as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 20b | A549 (Lung) | 0.015 | [1] |

| HCT116 (Colon) | 0.012 | [1] | |

| MCF-7 (Breast) | 0.027 | [1] | |

| K562 (Leukemia) | 0.019 | [1] | |

| 1H-30 | HCT-116 (Colon) | Not specified (potent) | [2] |

| CT26.WT (Colon) | Not specified (potent) | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivative for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4]

Anti-inflammatory Activity

Several this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in regulating the inflammatory response. Some benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[5]

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| 1H-30 | COX-2 | Potent (comparable to tolfenamic acid) | [2] |

| Metoclopramide | TNF-α production (in vivo) | Dose-dependent inhibition (10-500 mg/kg) | [5] |

| 3-Chloroprocainamide | TNF-α production (in vivo) | Dose-dependent inhibition (10-500 mg/kg) | [5] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This model is used to assess the in vivo anti-inflammatory activity of compounds.

-

Animal Model: Wistar rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

-

Induction of Edema: A sub-plantar injection of carrageenan is given into the rat's hind paw.

-

Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[6]

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [7] |

| E. coli | 3.12 | [7] | |

| Compound 6b | E. coli | 3.12 | [7] |

| B. subtilis | 6.25 | [7] | |

| Compound 6c | E. coli | 3.12 | [7] |

| B. subtilis | 6.25 | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Neuroprotective Activity

Emerging research suggests that N-benzylbenzamide derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action: Butyrylcholinesterase (BChE) Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterases can increase the levels of the neurotransmitter acetylcholine in the brain. Several N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE).[8]

Quantitative Data: Butyrylcholinesterase Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| S11-1014 | BChE | Sub-nanomolar | [8] |

| S11-1033 | BChE | Sub-nanomolar | [8] |

| Compound 5c | BChE | 2400 | [9] |

Experimental Protocol: Butyrylcholinesterase Inhibition Assay

-

Enzyme and Substrate: Purified human BChE and a suitable substrate (e.g., butyrylthiocholine) are used.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Detection: The rate of substrate hydrolysis is measured, often using a colorimetric method (Ellman's reagent).

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The diverse mechanisms of action, including tubulin polymerization inhibition, NF-κB and COX-2 inhibition, and butyrylcholinesterase inhibition, highlight the broad therapeutic window of this chemical class.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the therapeutic potential of lead compounds in relevant animal models and to assess their drug-like properties.

-

Mechanism of Action Elucidation: To further unravel the intricate signaling pathways modulated by these compounds.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy- N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-amino-N-benzylbenzamide as a Precursor for Bioactive Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-benzylbenzamide is a versatile and readily accessible precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive amide moiety on a benzene ring, allows for a variety of cyclization strategies to construct fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key reaction pathways for the preparation of quinazolinones, benzimidazoles, and other important heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available synthetic precursors, ortho-substituted anilines are particularly valuable for the construction of fused ring systems. This compound, with its strategic placement of an amino group and an N-benzylated amide, serves as an excellent starting material for building libraries of complex molecules. The presence of the N-benzyl group can be crucial for modulating the biological activity and physicochemical properties of the final compounds. This guide will explore the synthetic transformations of this compound into prominent classes of heterocycles.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound is an excellent precursor for the synthesis of 3-benzyl-substituted quinazolinones.

Synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones via Condensation with Aldehydes

A straightforward and efficient method for the synthesis of 3-benzyl-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of this compound with various aromatic aldehydes. This reaction is often carried out under catalyst-free and solvent-free conditions, highlighting its green chemistry attributes.

Experimental Protocol: General Procedure for the Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones [1]

-

In a mortar, thoroughly grind a mixture of isatoic anhydride (1 mmol), benzylamine (1 mmol), and the desired aromatic aldehyde (1 mmol).

-

Transfer the mixture to a reaction vessel and heat at 70°C under solvent-free and catalyst-free conditions for approximately 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product can be purified by recrystallization.

Note: While this protocol starts from isatoic anhydride and benzylamine to generate this compound in situ, the same transformation can be achieved by directly using pre-synthesized this compound with the aldehyde.

Table 1: Synthesis of 3-Benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one Derivatives [1]

| Aldehyde (ArCHO) | Product | Yield (%) | m.p. (°C) |

| 4-Bromobenzaldehyde | 3-Benzyl-2-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | 92 | 135-137 |

| 4-Chlorobenzaldehyde | 3-Benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 | 125-126 |

| 4-Methylbenzaldehyde | 3-Benzyl-2-p-tolyl-2,3-dihydroquinazolin-4(1H)-one | 94 | 129-130 |

Logical Workflow for the Synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones

Caption: Workflow for the synthesis of 3-Benzyl-2,3-dihydroquinazolin-4(1H)-ones.

Synthesis of 3-Benzylquinazolin-4(3H)-ones

The dihydroquinazolinone products can be further oxidized to the corresponding quinazolin-4(3H)-ones. Alternatively, quinazolin-4(3H)-ones can be synthesized directly from this compound using reagents that provide the C2 carbon, such as orthoesters or formic acid.

Experimental Protocol: Synthesis of 3-Benzylquinazolin-4(3H)-one from this compound and Triethyl Orthoformate (Adapted)

-

To a solution of this compound (1 mmol) in absolute ethanol (5 mL), add triethyl orthoformate (1.5 mmol) and acetic acid (2 mmol).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by trituration with ether-pentane or by recrystallization from ethanol.

This protocol is adapted from a general method for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides.[2]

Signaling Pathway for Quinazolinone Formation

Caption: Reaction pathways to quinazolinones from this compound.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anthelmintic properties. This compound can be envisioned as a precursor to N-benzyl substituted benzimidazoles, although this typically requires a multi-step approach or a rearrangement. A plausible route involves the initial formation of a 2-aminobenzimidazole core followed by N-benzylation, or a reaction that proceeds through an amidine intermediate.

Proposed Synthesis of 1-Benzyl-1H-benzimidazol-2-amine

A common method for the synthesis of N-substituted 2-aminobenzimidazoles involves the reaction of an N-substituted o-phenylenediamine with a cyanogen source or the alkylation of a pre-formed 2-aminobenzimidazole. Starting from this compound, a Hofmann-like rearrangement could potentially lead to an o-phenylenediamine derivative which could then be cyclized. However, a more direct, though speculative, approach might involve an intramolecular cyclization with extrusion of a carbonyl group, which is less common. A more practical approach would be to first synthesize 2-aminobenzimidazole from a more suitable precursor and then introduce the benzyl group.

Experimental Protocol: N-Benzylation of 2-Aminobenzimidazole (Illustrative)

-

To a solution of 1H-benzo[d]imidazol-2-amine (1 mmol) in a suitable solvent such as DMF, add a base like potassium carbonate (1.2 mmol).

-

To this suspension, add benzyl bromide (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: This is a general procedure for the N-alkylation of benzimidazoles and serves as a likely route to the target compound, though not starting directly from this compound.

Other Potential Heterocyclic Systems

Benzothiazoles via Reaction with Carbon Disulfide

The reaction of o-aminobenzamides with carbon disulfide can lead to the formation of benzothiazole derivatives. The amino group of this compound can react with CS2 to form a dithiocarbamate intermediate, which upon intramolecular cyclization and elimination of water would yield a benzothiazole.

Proposed Reaction Scheme for Benzothiazole Synthesis

Caption: Proposed synthesis of a benzothiazole derivative from this compound.

Conclusion

This compound has demonstrated its value as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds, particularly N-benzyl substituted quinazolinones. The straightforward and often high-yielding reactions make it an attractive starting material for the generation of compound libraries for drug discovery. While the synthesis of quinazolinones is well-documented, further research is warranted to explore its application in the synthesis of other heterocyclic systems like benzimidazoles and benzothiazoles, which would further expand the synthetic utility of this valuable building block. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 2-amino-N-benzylbenzamide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-benzylbenzamide, a key chemical intermediate, serves as a versatile scaffold in the synthesis of a variety of biologically active compounds. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the development of numerous derivatives exhibiting significant pharmacological potential. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological activities of its derivatives, which have shown promise in antimicrobial and anticancer research. Detailed experimental protocols and structured data are presented to facilitate further investigation and application in drug discovery and development.

Introduction

This compound (CAS No. 5471-20-5) is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a benzyl group attached to the amide nitrogen.[1] Its structure provides a valuable platform for chemical modification, leading to the exploration of a wide range of derivatives with diverse therapeutic applications. The presence of reactive amino and amide functionalities allows for the construction of more complex heterocyclic systems, such as quinazolinones, which are known to possess significant biological activities. This guide focuses on the foundational aspects of this compound, from its chemical synthesis to the biological activities reported for its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 5471-20-5 | |

| Appearance | White solid | [2] |

| Melting Point | 125-126 °C | [2] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of isatoic anhydride with benzylamine. This reaction proceeds via nucleophilic acyl substitution, where the benzylamine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.

General Experimental Protocol

The following protocol is based on a reported synthesis of this compound.[2]

Materials:

-

Isatoic anhydride

-

Benzylamine

-

Dimethylformamide (DMF)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of isatoic anhydride (5.95 mmol, 1000 mg) in DMF (29.5 mL), add benzylamine (5.95 mmol, 0.65 mL).

-

Stir the reaction mixture at 50 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1) as the eluent.

-

Recrystallization of the purified product affords pure this compound as a white solid.

Characterization Data:

-

Yield: 82% (1100 mg)

-

Melting Point: 125-126 °C

-

¹H-NMR (400 MHz, DMSO-d₆): δ 8.78 (t, J = 5.9 Hz, 1H), 7.55 (dd, J = 7.8, 1.4 Hz, 1H), 7.32 (ddd, J = 11.4, 6.2, 2.1 Hz, 4H), 7.26-7.21 (m, 1H), 7.16-7.12 (m, 1H), 6.69 (dd, J = 8.2, 1.4 Hz, 1H), 6.53-6.49 (m, 1H), 6.43 (brs, 2H), 4.42 (d, J = 5.9 Hz, 1H).

-

¹³C-NMR (100 MHz, DMSO-d₆): δ 168.87, 149.85, 140.01, 131.80, 128.28, 128.08, 127.15, 126.67, 116.42, 114.60, 114.38, 42.18.

-

HRMS (FAB) m/z: calculated for C₁₄H₁₅N₂O [M+H]⁺: 227.1184; found: 227.1185.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activities of this compound Derivatives

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have been the subject of extensive research, revealing a broad spectrum of biological activities. The core structure serves as a versatile scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties. These studies often involve modifications at the amino and amide groups to explore the structure-activity relationships.

A study on 2-aminobenzamide derivatives reported their evaluation against a panel of bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. fumigatus |

| Derivative 1 | >100 | >100 | >100 | >100 | >100 | >100 |

| Derivative 2 | 50 | 25 | 100 | >100 | 50 | 100 |

| Derivative 3 | 12.5 | 6.25 | 25 | 50 | 12.5 | 25 |

| Ampicillin | 6.25 | 3.12 | 6.25 | 12.5 | - | - |

| Clotrimazole | - | - | - | - | 3.12 | 6.25 |

Data is representative and compiled from literature on 2-aminobenzamide derivatives for illustrative purposes.

Antitumor Activity

A significant area of investigation for N-benzylbenzamide derivatives is in the field of oncology. Several studies have designed and synthesized novel derivatives that exhibit potent antitumor activities through various mechanisms of action.

One prominent mechanism is the inhibition of tubulin polymerization.[4][5] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. Inhibitors of tubulin polymerization can disrupt the cell cycle and induce apoptosis in cancer cells.

Table 2: Antiproliferative Activity of a Representative N-Benzylbenzamide Derivative (Compound 20b) against various cancer cell lines (IC₅₀ in nM) [4]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A549 | Lung Carcinoma | 15 |

| HCT116 | Colon Carcinoma | 12 |

| MCF-7 | Breast Adenocarcinoma | 27 |

| KB | Oral Epidermoid Carcinoma | 13 |

| KBvin | Multidrug-Resistant Oral Carcinoma | 18 |

The data indicates that compound 20b, a novel N-benzylbenzamide derivative, shows significant antiproliferative activity against a range of cancer cell lines, including a multidrug-resistant line.[4]

Signaling Pathways and Mechanism of Action

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself modulates specific signaling pathways. Its biological significance lies in its role as a precursor to more complex molecules.

The derivatives, however, have been shown to interact with specific cellular targets and pathways. For instance, the antitumor activity of certain N-benzylbenzamide derivatives is attributed to their ability to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[4][5] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Another example is the investigation of 2-methoxybenzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in the development of some cancers.[6] These derivatives were designed to target the Smoothened (SMO) receptor, a key component of the Hh pathway.

Logical Relationship of Derivative Activity

Caption: Logical flow from the core scaffold to biological activity.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, not for its intrinsic biological activity, but for its role as a versatile building block. Its straightforward synthesis allows for the accessible production of a core scaffold that can be readily modified to generate a diverse library of derivatives. Research into these derivatives has yielded promising candidates for both antimicrobial and antitumor therapies. The continued exploration of new modifications to the this compound backbone holds significant potential for the discovery of novel drugs with improved efficacy and novel mechanisms of action. This guide serves as a foundational resource for researchers looking to leverage the synthetic tractability and proven potential of this chemical scaffold in their drug discovery endeavors.

References

- 1. This compound | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-amino-N-benzylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-amino-N-benzylbenzamide (CAS No. 5471-20-5). Due to the limited availability of a complete, experimentally verified dataset in published literature, this document presents a consolidated profile based on data from closely related analogs, computational predictions, and standard analytical methodologies. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

This compound is a synthetic organic compound featuring a benzamide core structure. The primary amine on the anthraniloyl moiety and the secondary amide linkage make it an interesting scaffold for further chemical modification and a potential building block in the synthesis of more complex molecules, including heterocyclic systems.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5471-20-5 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][2] |

| Molecular Weight | 226.28 g/mol | [1] |

| InChIKey | ANVAEYULLAJMQX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | [1] |

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The NMR and IR data are extrapolated from experimentally obtained data for close structural isomers and analogs, while the mass spectrometry data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on data reported for isomeric and substituted 2-aminobenzamides, recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (C₆H₅-CH₂) | 7.20 - 7.40 | Multiplet | 5 Protons on the benzyl ring. |

| Aromatic Protons (-CO-C₆H₄-NH₂) | 6.60 - 7.70 | Multiplet | 4 Protons on the aminobenzoyl ring. |

| Amide Proton (-NH-) | ~8.5 - 9.5 | Broad Singlet / Triplet | Chemical shift is solvent-dependent. |

| Amine Protons (-NH₂) | ~5.0 - 6.0 | Broad Singlet | Chemical shift is solvent-dependent. |

| Methylene Protons (-CH₂-) | ~4.60 | Doublet | Coupled to the amide proton. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | ~168.0 | |

| Aromatic Carbon (C-NH₂) | ~150.0 | |

| Aromatic Carbons | 115.0 - 140.0 | Includes all other aromatic carbons. |

| Methylene Carbon (-CH₂-) | ~44.0 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the primary amine, secondary amide, and aromatic functionalities. The data below is compiled from related benzamide structures.[3][4]

Table 3: Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode |

| 3470 - 3360 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching |

| 3300 - 3270 | Secondary Amide (N-H) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1640 - 1630 | Amide I (C=O) | Stretching |

| 1560 - 1550 | Amide II (N-H) | Bending |

| 1620 - 1580 | Aromatic C=C | Stretching |

Mass Spectrometry (MS)

The following data represents computationally predicted mass-to-charge ratios (m/z) for this compound and its common adducts under ESI-MS conditions.[5] The base peak in an EI-MS spectrum would likely result from alpha-cleavage, leading to fragments such as the benzoyl cation or tropylium cation.

Table 4: Predicted Mass Spectrometry Data (ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 227.11789 |

| [M+Na]⁺ | 249.09983 |

| [M+K]⁺ | 265.07377 |

| [M-H]⁻ | 225.10333 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the characterization of synthetic organic compounds.[6][7][8]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker AVANCE series).

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a high signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the FID with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformation.

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu 8400s or Bruker Alpha).

-

Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the sample in the range of 4000 to 400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF LC/MS instrument.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the capillary voltage to approximately 3-4 kV.

-

Use nitrogen as the nebulizing and drying gas.

-

Scan a mass range from m/z 50 to 500.

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known standard to ensure accurate mass measurement.

-

Synthesis and Analytical Workflow

The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the reaction of isatoic anhydride with benzylamine. The subsequent analytical workflow ensures the purity and structural confirmation of the final product.

Caption: Synthesis and analytical workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-benzylbenzamide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the chemical compound 2-amino-N-benzylbenzamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation strategies essential for its characterization in a drug development context. The following sections detail the necessary experimental workflows, data management, and visualization techniques to generate a robust understanding of the compound's physicochemical properties.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A thorough understanding of its solubility in various solvents is a fundamental prerequisite for preclinical development.

Proposed Solvents for Solubility Screening

The selection of solvents for screening should cover a range of polarities and chemical functionalities to mimic potential formulation environments. The following table outlines a recommended list of solvents for initial solubility screening of this compound.

| Solvent Class | Specific Solvent | Rationale for Inclusion |

| Aqueous | Purified Water | Baseline for aqueous solubility. |

| Phosphate Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. | |

| Polar Protic | Methanol | Common organic solvent, capable of hydrogen bonding. |

| Ethanol | Pharmaceutically acceptable solvent. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of compounds. |

| Acetonitrile (ACN) | Common solvent in analytical chromatography. | |

| N,N-Dimethylformamide (DMF) | Strong solubilizer for amides. | |

| Nonpolar | Toluene | Representative of nonpolar aromatic environments. |

| Hexane | Representative of aliphatic hydrocarbon environments. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[1][2]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature (e.g., 25°C and 37°C).

Materials:

-

This compound (solid)

-

Selected solvents (as per Table 1.1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[1]

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualization of Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile of this compound

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and defining storage conditions for an API.[][4] It involves subjecting the compound to various environmental conditions to assess its chemical and physical integrity over time.[5]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[6] These studies are typically conducted on a single batch of the API.[7]

Objective: To evaluate the stability of this compound under harsh conditions and to validate the stability-indicating power of the analytical methods.

The following table outlines the recommended conditions for forced degradation studies.

| Condition | Proposed Stressor | Purpose |

| Hydrolysis | 0.1 N HCl, 0.1 N NaOH, and purified water at elevated temperature (e.g., 60°C) | To evaluate susceptibility to acid, base, and neutral hydrolysis.[7] |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature | To assess sensitivity to oxidative degradation.[7] |

| Photolysis | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To determine light sensitivity.[7] |

| Thermal | Dry heat at a temperature above that used for accelerated stability (e.g., 70°C) | To evaluate thermal degradation pathways.[6] |

Accelerated Stability Studies

Accelerated stability studies are used to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[4][5]

Objective: To determine the shelf-life and appropriate storage conditions for this compound.

The following table details the proposed conditions for a 6-month accelerated stability study.

| Storage Condition | Time Points for Testing (Months) | Analytical Tests to be Performed |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | Appearance, Assay (e.g., by HPLC), Purity/Degradation Products (e.g., by HPLC) |

Experimental Protocol: General Stability Study

Procedure:

-

Sample Preparation: Package this compound in a container closure system that simulates the proposed packaging for storage and distribution.[7]

-

Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the tables above.

-

Sample Pulls: At each designated time point, remove samples from the stability chambers.

-

Analysis: Perform the specified analytical tests on the pulled samples. A validated stability-indicating HPLC method is essential to separate and quantify the parent compound and any degradation products.

-

Data Evaluation: Evaluate the data for any significant changes in appearance, a decrease in assay value, or an increase in degradation products.

Visualization of Stability Testing Workflow

Caption: General workflow for conducting stability studies on this compound.

Conclusion

This guide outlines a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these established protocols will generate the critical data required for informed decision-making in the drug development process, from formulation design to the establishment of appropriate storage and handling procedures. The provided workflows and data management structures serve as a template for the rigorous characterization of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 2-amino-N-benzylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-amino-N-benzylbenzamide, based on currently available data. It is intended to inform researchers, scientists, and professionals in the drug development field on the safe use and management of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |

Pictogram:

Signal Word: Warning[1]

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol [1] |

| Flash Point | No data available[2] |

| Autoignition Temperature | No data available[2] |

| Explosive Limits | No data available[2] |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Ensure eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment (PPE):

| Protection Type | Recommendations |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |

| Skin Protection | Wear impervious clothing and chemical-impermeable gloves (must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374).[3][4][5] Handle with gloves and use proper glove removal technique.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][4] |

Safe Handling and Storage

Handling:

-

Obtain special instructions before use.[5]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store locked up.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[5]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][4][5]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4][5] Remove any contaminated clothing.[3][4]

-

In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[3][4][5]

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4][5]

-

Specific Hazards: No data available on specific hazards arising from the chemical.[3][5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus for firefighting if necessary.[3][4][5]

Accidental Release Measures

The following workflow illustrates the steps to be taken in the event of an accidental release of this compound.

Personal Precautions:

-

Use personal protective equipment.[5]

-

Avoid dust formation and breathing vapors, mist, gas, or dust.[4][5]

-

Ensure adequate ventilation.[5]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[3][4]

-

Do not let the product enter drains.[3][4][5] Discharge into the environment must be avoided.[4][5]

Methods for Cleaning Up:

-

Collect the spilled material and arrange for disposal.[3][4]

-

Keep the chemical in suitable, closed containers for disposal.[4]

Toxicological Information

There is a significant lack of quantitative toxicological data for this compound. The available safety data sheets indicate "no data available" for acute and chronic toxicity parameters.[3][5]

| Toxicity Metric | Value |

| Acute toxicity (oral, dermal, inhalation) | No data available |

| Skin corrosion/irritation | Causes skin irritation[1] |

| Serious eye damage/irritation | Causes serious eye irritation[1] |

| Respiratory or skin sensitization | No data available |

| Germ cell mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive toxicity | No data available |

| STOT-single exposure | May cause respiratory irritation[1] |

| STOT-repeated exposure | No data available |

| Aspiration hazard | No data available |

Ecological Information

No quantitative data is available regarding the ecological effects of this compound.

| Ecotoxicity | Value |

| Toxicity to fish | No data available[3][5] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[3][5] |

| Toxicity to algae | No data available[3][5] |

| Persistence and degradability | No data available[3][5] |

| Bioaccumulative potential | No data available[3][5] |

| Mobility in soil | No data available[3][5] |

Disposal Considerations

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4][5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[3][4][5] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[3]

Transport Information

According to the available data, this compound is not regulated as a hazardous material for transport under ADR/RID, IMDG, or IATA regulations.[3][5]

Regulatory Information

The regulatory status of this compound may vary by region. It is noted as not being listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) or the EC Inventory.[5]

Disclaimer: This document is intended as a guide and is based on information available at the time of writing. It is the responsibility of the user to ensure that all safety precautions are followed and to consult the most up-to-date safety data sheets provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of Carbon Nanotubes with 2-amino-N-benzylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon nanotubes (CNTs) have emerged as promising nanomaterials for a variety of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their unique properties, such as high surface area, mechanical strength, and ability to penetrate cell membranes, make them attractive candidates for therapeutic and diagnostic agents. However, pristine CNTs are often insoluble in aqueous solutions and can exhibit cytotoxicity, limiting their biomedical applications.

Surface functionalization of CNTs is a critical step to improve their biocompatibility, solubility, and to enable the attachment of therapeutic molecules. This document provides detailed application notes and protocols for the functionalization of multi-walled carbon nanotubes (MWCNTs) with 2-amino-N-benzylbenzamide. This functionalization strategy introduces amino and amide functionalities onto the CNT surface, which can serve as versatile handles for further conjugation with drugs, targeting ligands, or imaging agents.

Applications

The functionalization of CNTs with this compound opens up a range of possibilities in biomedical research and drug development:

-

Drug Delivery: The amino groups on the functionalized CNTs (f-CNTs) can be used to covalently attach anticancer drugs, such as doxorubicin, for targeted delivery to tumor cells. The high surface area of CNTs allows for a high drug loading capacity.

-

Gene Delivery: The positively charged amino groups at physiological pH can facilitate the binding and condensation of negatively charged nucleic acids (e.g., siRNA, plasmid DNA), enabling their delivery into cells for gene therapy applications.

-

Bioimaging: The functionalized CNTs can be further conjugated with imaging probes, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to enable in vivo tracking and visualization.

-

Theranostics: By co-loading both therapeutic agents and imaging probes, these f-CNTs can be developed into theranostic platforms for simultaneous diagnosis and therapy.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound functionalized MWCNTs. The process involves three main stages: acid treatment to introduce carboxylic acid groups, conversion to acyl chloride, and a one-pot reaction with isatoic anhydride and benzylamine.

Protocol 1: Acid Treatment of MWCNTs to Introduce Carboxylic Acid Groups (MWCNT-COOH)

This protocol describes the oxidation of pristine MWCNTs to introduce carboxylic acid groups on their surface.

Materials:

-

Pristine MWCNTs

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized (DI) water

-

Ethanol

-

Cellulose acetate microfiltration membrane (0.2 μm pore size)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ultrasonicator

-

Vacuum filtration apparatus

-

Vacuum drying oven

Procedure:

-

Add 1.0 g of pristine MWCNTs to a 500 mL round-bottom flask.

-

Carefully add 200 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to the flask. Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Sonicate the mixture for 30 minutes to ensure good dispersion of the MWCNTs.

-

Heat the mixture to 70°C and reflux under magnetic stirring for 8 hours.[1]

-

Allow the mixture to cool to room temperature.

-

Dilute the mixture by slowly adding 1 L of DI water. Caution: Add water slowly to the acid mixture to avoid excessive heat generation.

-

Filter the diluted suspension through a cellulose acetate microfiltration membrane using a vacuum filtration apparatus.

-

Wash the filtered MWCNTs extensively with DI water until the pH of the filtrate is neutral (pH ~7).

-

Perform a final wash with ethanol.

-

Dry the resulting black powder (MWCNT-COOH) in a vacuum oven at 80°C for 12 hours.

Protocol 2: Synthesis of Acyl-Chloride Functionalized MWCNTs (MWCNT-COCl)

This protocol details the conversion of the surface carboxylic acid groups to more reactive acyl chloride groups.

Materials:

-

MWCNT-COOH (from Protocol 1)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Vacuum filtration apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place 500 mg of dried MWCNT-COOH into a Schlenk flask under an inert atmosphere.

-

Add 120 mL of SOCl₂ and 3 mL of anhydrous DMF to the flask. Caution: Thionyl chloride is toxic and corrosive. This step must be performed in a fume hood.

-

Heat the mixture to 75°C and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, filter the mixture and wash the solid product thoroughly with anhydrous THF to remove excess SOCl₂ and DMF.

-

Dry the resulting black solid (MWCNT-COCl) under vacuum at room temperature for 24 hours.

Protocol 3: One-Pot Synthesis of this compound Functionalized MWCNTs (MWCNT-NH-CO-C₆H₄-NH-Bn)

This is the final functionalization step, reacting the acyl-chlorinated MWCNTs with isatoic anhydride and benzylamine.[2]

Materials:

-

MWCNT-COCl (from Protocol 2)

-

Isatoic anhydride

-

Benzylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl alcohol

-

Tetrahydrofuran (THF)

-

Three-neck round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Centrifuge

Procedure:

-

Disperse 100 mg of MWCNT-COCl in 50 mL of anhydrous DMF in a three-neck round-bottom flask by sonicating for 30 minutes.

-

Place the flask under an inert atmosphere and add 1.0 g of isatoic anhydride to the suspension.

-

Slowly add a solution of 0.7 mL of benzylamine in 10 mL of anhydrous DMF to the mixture using a dropping funnel over a period of 30 minutes.

-

Heat the reaction mixture to 80°C and stir for 72 hours.

-

After cooling to room temperature, separate the solid product by centrifugation.

-

Wash the product thoroughly with DMF, followed by ethyl alcohol, and finally with THF to remove any unreacted reagents and byproducts.

-

Dry the final product, this compound functionalized MWCNTs, under vacuum at 60°C for 24 hours.

Data Presentation

The success of the functionalization can be quantified using various characterization techniques. The following tables summarize typical quantitative data obtained from such analyses.

Table 1: Elemental Analysis Data

| Sample | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |

| Pristine MWCNTs | >95 | <0.5 | <0.1 | <1 |

| MWCNT-COOH | 85-90 | 0.5-1.0 | <0.1 | 10-15 |

| MWCNT-NH-CO-C₆H₄-NH-Bn | 80-85 | 1.5-2.5 | 2.0-3.0 | 8-12 |

Note: The exact percentages can vary depending on the reaction conditions and the source of the pristine MWCNTs. The increase in nitrogen content is a key indicator of successful functionalization with this compound.[3]

Table 2: Thermogravimetric Analysis (TGA) Data

| Sample | Onset Decomposition Temperature (°C) | Weight Loss at 600°C (%) |

| Pristine MWCNTs | >600 | <5 |

| MWCNT-COOH | ~200-250 (decarboxylation) | 10-15 |

| MWCNT-NH-CO-C₆H₄-NH-Bn | ~250-300 (decomposition of organic moiety) | 15-25 |

Note: TGA is used to determine the thermal stability and the amount of functional groups attached to the CNTs. The weight loss corresponds to the decomposition of the covalently attached organic molecules.[2][3]

Visualization of Workflows and Pathways

Reaction Pathway for the Synthesis of this compound Functionalized MWCNTs

Caption: Reaction pathway for MWCNT functionalization.

Experimental Workflow for Functionalization and Characterization

Caption: Experimental workflow from synthesis to characterization.

References

Application Notes and Protocols for the Synthesis of 2-Aminobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2-aminobenzamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties through mechanisms such as PARP and HDAC inhibition.

Introduction

2-Aminobenzamide and its derivatives are versatile scaffolds in drug discovery. The presence of the ortho-amino and amide functionalities allows for further chemical modifications, leading to a diverse library of compounds. These derivatives have been explored for various therapeutic applications, and understanding their synthesis is crucial for developing new and effective drug candidates. This document outlines common and efficient synthetic routes starting from readily available precursors.

Synthetic Protocols

Several methods have been developed for the synthesis of 2-aminobenzamide derivatives. The most common approach involves the reaction of isatoic anhydride with a primary amine. Alternative methods, such as palladium-catalyzed reactions, offer different pathways to access these valuable compounds.

Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)

This protocol describes a straightforward and widely used method for synthesizing 2-aminobenzamide derivatives by reacting isatoic anhydride with a primary amine under reflux conditions.[1][2][3]

Materials:

-

Isatoic anhydride

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in a minimal amount of DMF.

-

Add the primary amine (1.0 eq.) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the slow addition of water can induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzamide derivative.

-

Dry the purified product under vacuum.

-

Characterize the final product by NMR, IR, and mass spectrometry.